molecular formula C16H18FN3O3 B3018932 N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921792-22-5

N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3018932
CAS No.: 921792-22-5
M. Wt: 319.336
InChI Key: ZPRTXNLDFHRXGK-UHFFFAOYSA-N
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Description

N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a high-purity chemical reagent designed for research purposes only. This compound belongs to the 1,6-dihydropyridazine class, which has emerged as a promising scaffold in medicinal chemistry research due to its diverse biological activity. Compounds with this core structure have been investigated as key intermediates and active agents in developing therapies for complex conditions. Recent studies on structurally similar 6-oxo-1,6-dihydropyridazine derivatives have demonstrated significant anti-inflammatory properties through novel mechanisms of action. Research indicates that such compounds can target specific kinase pathways, particularly showing potential in inhibiting JNK2, which plays a crucial role in the NF-κB/MAPK signaling cascade . This mechanism is relevant for investigating therapeutic approaches for acute lung injury and sepsis, representing a promising research direction for this chemical series . Additionally, the 4-fluorophenyl substitution pattern present in this compound is associated with enhanced biological activity and improved pharmacokinetic properties in related structures, potentially contributing to increased membrane permeability and metabolic stability . The specific combination of N-butyl substitution at the pyridazine nitrogen and the 4-methoxy group in the 3-position may influence the compound's electronic properties, lipophilicity, and overall interaction with biological targets, making it a valuable tool for structure-activity relationship studies. Researchers can utilize this compound to explore various therapeutic areas, including inflammation, neurodegeneration, and infectious diseases, where dihydropyridazine derivatives have shown promise. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets should be consulted before use. Handle with appropriate personal protective equipment.

Properties

IUPAC Name

N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-3-4-9-18-16(22)15-13(23-2)10-14(21)20(19-15)12-7-5-11(17)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRTXNLDFHRXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate aniline derivative with a substituted quinacridone, followed by further functionalization to introduce the butyl, fluorophenyl, and methoxy groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups onto the aromatic ring .

Scientific Research Applications

N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name (CAS or ID) Key Substituents Molecular Formula Biological Activity (if reported) References
Target Compound 1-(4-Fluorophenyl), 4-methoxy, N-butyl carboxamide C₁₇H₁₉FN₃O₃ Not explicitly reported
1-Benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 9) 1-Benzyl, 3-(cyclopropylcarbamoyl)-4-fluorophenyl carboxamide C₂₉H₂₆FN₅O₃ Trypanosoma cruzi proteasome inhibitor (IC₅₀: 0.12 μM)
N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (749894-70-0) 1-Methyl, 4-methoxyphenyl carboxamide C₁₃H₁₃N₃O₃ No activity data
N-(3-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (1040638-21-8) 1-[(4-Fluorophenyl)methyl], 3-acetamidophenyl carboxamide C₂₀H₁₇FN₄O₃ Not reported
Ethyl 1-(1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-3-carboxylate (941969-54-6) 1-(4-Fluorophenyl), 4-methoxy, piperidine-3-carboxylate ester C₂₁H₂₃FN₃O₅ Synthetic intermediate

Functional Group Impact on Properties

N-Alkyl/Aryl Groups
  • Butyl vs. Benzyl/Methyl : The N-butyl group in the target compound may improve solubility compared to bulkier benzyl groups (e.g., Compound 9 in ) but reduce binding affinity due to lower rigidity. Methyl substituents (e.g., 749894-70-0) offer minimal steric hindrance but shorter metabolic half-lives .
  • 4-Fluorophenyl vs. Other Aromatic Groups: The 4-fluorophenyl group enhances π-π stacking interactions in biological targets compared to non-fluorinated aryl groups (e.g., 4-methoxyphenyl in 749894-70-0). Fluorination also reduces oxidative metabolism .
Carboxamide Substituents
  • Cyclopropylcarbamoyl vs. The target compound’s simpler N-butyl carboxamide may prioritize synthetic accessibility over target specificity .
Methoxy Group Position

    Biological Activity

    N-butyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and methoxy groups contributes to its pharmacological profile.

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Detailed synthetic pathways are often documented in chemical literature but are not extensively covered in the available sources.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyridazine have shown significant cytotoxicity against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values ranging from 19.56 µM to higher concentrations against fibrosarcoma (HT-1080) and breast cancer (MCF-7 and MDA-MB-231) cell lines, indicating their potential as anticancer agents .

    The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to activate caspase pathways leading to programmed cell death. This was demonstrated through assays that measured caspase activity and cell cycle progression .

    Case Studies

    Several case studies illustrate the biological efficacy of related compounds:

    • Study on Pyridazine Derivatives : A series of pyridazine derivatives were synthesized and evaluated for their anticancer properties. One compound demonstrated significant growth inhibition in HT-1080 cells with an IC50 value of 19.56 µM. The study also confirmed apoptosis induction through caspase activation .
    • Antiviral Activity : While primarily focused on anticancer properties, some studies also explored antiviral activities against SARS-CoV-2. However, most tested compounds showed limited efficacy against viral replication at concentrations exceeding 100 µM .

    Data Summary

    Compound NameCell Line TestedIC50 (µM)Mechanism
    N-butyl...HT-108019.56Apoptosis via caspase activation
    Similar DerivativeMDA-MB-231VariesCell cycle arrest and apoptosis

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